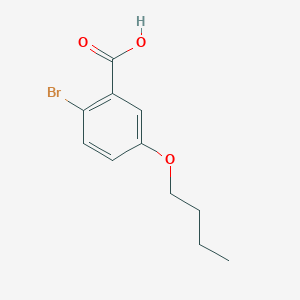![molecular formula C13H16BrNO3 B7936331 Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate](/img/structure/B7936331.png)
Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate is an organic compound that features a brominated aromatic ring, a cyclopropylamino group, and a phenoxyacetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable aromatic precursor, followed by the introduction of the cyclopropylamino group through nucleophilic substitution. The final step involves esterification to form the phenoxyacetate ester. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenoxyacetates.
Applications De Recherche Scientifique
Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The brominated aromatic ring and the cyclopropylamino group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxyacetate ester moiety may also contribute to the compound’s overall activity by enhancing its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-2-methylpropionate: Similar in having a brominated ester but lacks the aromatic and cyclopropylamino groups.
Phenoxyacetic acid derivatives: Share the phenoxyacetate ester moiety but differ in other substituents.
Uniqueness
Methyl 2-{4-bromo-3-[(cyclopropylamino)methyl]phenoxy}acetate is unique due to its combination of a brominated aromatic ring, a cyclopropylamino group, and a phenoxyacetate ester. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 2-[4-bromo-3-[(cyclopropylamino)methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-13(16)8-18-11-4-5-12(14)9(6-11)7-15-10-2-3-10/h4-6,10,15H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSUZDHDDBNMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)Br)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B7936254.png)
![[2-Bromo-5-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7936261.png)

![[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine](/img/structure/B7936274.png)
![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine](/img/structure/B7936276.png)
![N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936292.png)
![N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936305.png)
![N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936320.png)
![N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936327.png)




